Di(ethylene glycol-d2)

Descripción general

Descripción

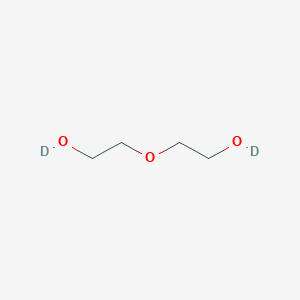

Di(ethylene glycol-d2) is a fully deuterated form of diethylene glycol, with the chemical formula C4H10D4O3. It is a colorless liquid with a sweet taste similar to ethanol. The compound is used primarily in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di(ethylene glycol-d2) is synthesized through the deuteration of diethylene glycol. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of di(ethylene glycol-d2) follows similar principles as laboratory synthesis but on a larger scale. The process involves the partial hydrolysis of ethylene oxide in the presence of deuterium oxide. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .

Análisis De Reacciones Químicas

Types of Reactions: Di(ethylene glycol-d2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: Reduction reactions can convert di(ethylene glycol-d2) into simpler alcohols.

Substitution: The hydroxyl groups in di(ethylene glycol-d2) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

DEG-d2 is utilized across various scientific disciplines:

1. Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : DEG-d2 serves as a deuterated solvent, enhancing the resolution and sensitivity of NMR studies. The presence of deuterium alters vibrational frequencies, allowing for more precise molecular structure analysis and dynamics observation.

2. Biology

- Metabolic Studies : The compound is employed to trace biochemical pathways. Its isotopic labeling enables researchers to monitor metabolic processes in living organisms effectively.

3. Medicine

- Drug Development : DEG-d2 is used in the formulation of pharmaceuticals to improve pharmacokinetics and bioavailability. Its isotopic labeling assists in understanding drug metabolism and interactions within biological systems.

4. Industry

- Production of Deuterated Compounds : DEG-d2 is applied in synthesizing other deuterated compounds for various industrial processes, enhancing product quality and performance.

Case Studies

Case Study 1: NMR Spectroscopy

In a study examining molecular interactions, researchers utilized DEG-d2 as a solvent in NMR spectroscopy to investigate protein-ligand binding dynamics. The results demonstrated enhanced signal clarity compared to traditional solvents, confirming the utility of DEG-d2 in complex biological systems.

Case Study 2: Drug Metabolism

A pharmacokinetic study involving a new drug formulation incorporated DEG-d2 to trace its metabolic pathway in clinical trials. The isotopic labeling provided insights into absorption rates and metabolic stability, leading to optimized dosing regimens.

Mecanismo De Acción

The mechanism of action of di(ethylene glycol-d2) is primarily related to its role as a deuterated solvent. The presence of deuterium atoms instead of hydrogen atoms affects the vibrational frequencies of molecular bonds, which can be detected using spectroscopic techniques. This property makes di(ethylene glycol-d2) valuable in studying molecular interactions and dynamics .

Comparación Con Compuestos Similares

Diethylene glycol: A non-deuterated form with similar chemical properties but without the isotopic labeling.

Ethylene glycol-d6: Another deuterated glycol with different isotopic composition.

Di(ethylene-d8 glycol): A fully deuterated form of diethylene glycol with eight deuterium atoms.

Uniqueness: Di(ethylene glycol-d2) is unique due to its specific isotopic labeling, which provides distinct advantages in spectroscopic studies and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR spectroscopy, making it a valuable tool in scientific research .

Actividad Biológica

Di(ethylene glycol-d2) (DEG-d2) is a deuterated form of diethylene glycol, primarily utilized in scientific research due to its unique isotopic properties. This article explores the biological activity of DEG-d2, focusing on its metabolic pathways, toxicity, and implications in various biological contexts.

Di(ethylene glycol-d2) has the chemical formula and is characterized as a colorless liquid with a sweet taste. It is commonly used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy, aiding in the study of molecular structures and dynamics. Additionally, it plays a role in metabolic studies to trace biochemical pathways and reactions, particularly in drug development to enhance pharmacokinetics and bioavailability.

Metabolic Pathways

The metabolism of diethylene glycol, including its deuterated form, primarily occurs through the action of enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). DEG is metabolized into several metabolites, including:

- 2-Hydroxyethoxy acetaldehyde

- 2-Hydroxyethoxyacetic acid (HEAA)

- Diglycolic acid

These metabolites are crucial in understanding the compound's toxicity, particularly regarding acute kidney injury (AKI). Studies indicate that diglycolic acid significantly contributes to DEG-induced AKI, with evidence showing that inhibition of DEG metabolism can reduce kidney injury .

Toxicological Effects

DEG exposure is associated with severe health risks, particularly when ingested. The primary toxic effects include:

- Acute Renal Failure: Ingestion of 0.5 to 1 g/kg body weight can lead to severe intoxication.

- Metabolic Acidosis: Elevated serum creatinine levels and increased aminotransferases.

- Neurotoxic Effects: Changes in serum enzyme activities and potential cardiac effects.

In human cases of DEG poisoning, symptoms often include nausea, vomiting, abdominal pain, and polyuria. Autopsy findings in severe cases have revealed lesions in the kidneys and liver .

Case Studies

Recent case studies have highlighted the dangers associated with DEG contamination in pharmaceuticals. Notable outbreaks of unexplained AKI have been documented in children due to contaminated medications:

- Nigeria: An outbreak linked to contaminated paracetamol syrup resulted in acute renal failure in several children.

- India: Similar cases were reported where DEG contamination was identified as a contributing factor to AKI.

- South Africa: Cases of unexplained renal failure were traced back to medications containing DEG.

These studies emphasize the critical need for stringent quality control measures in pharmaceutical manufacturing to prevent DEG contamination .

Research Findings

Research has shown that DEG does not exhibit significant biological effects at concentrations typically encountered during offshore oil exploitation. A study involving sea bass exposed to DEG indicated limited biomarker responses, suggesting that while DEG may not be acutely toxic at low levels, its metabolites could pose risks under certain conditions .

Summary Table of Biological Activity Findings

Propiedades

IUPAC Name |

1-deuteriooxy-2-(2-deuteriooxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-KCZCTXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCOCCO[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583764 | |

| Record name | 2,2'-Oxydi[ethan-1-(~2~H)ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18995-18-1 | |

| Record name | 2,2'-Oxydi[ethan-1-(~2~H)ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(ethylene glycol-d2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.